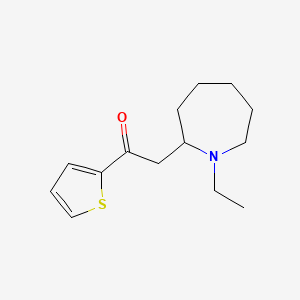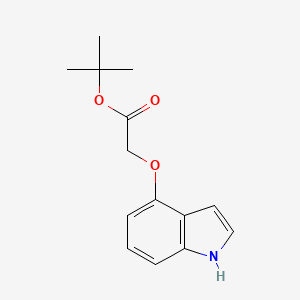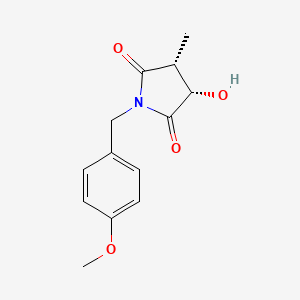
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlor-6,7-dimethoxychinolin-3-yl)methanol ist eine chemische Verbindung mit der Summenformel C11H12ClNO3. Sie gehört zur Chinolin-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorgruppe in der 2-Position, Methoxygruppen in den 6- und 7-Positionen und einer Methanolgruppe in der 3-Position des Chinolinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Chlor-6,7-dimethoxychinolin-3-yl)methanol erfolgt typischerweise durch Reaktion von 2-Chlor-3-formylchinolin mit Methanol unter basischen Bedingungen. Eine übliche Methode ist die Cannizzaro-Reaktion, bei der 2-Chlor-3-formylchinolin mit Kaliumhydroxid in Methanol behandelt wird, was zur Bildung von (2-Chlor-6,7-dimethoxychinolin-3-yl)methanol führt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2-Chlor-6,7-dimethoxychinolin-3-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.
Reduktion: Die Chlorgruppe kann zu der entsprechenden hydrierten Verbindung reduziert werden.
Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2) durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: 2-Chlor-6,7-dimethoxychinolin-3-carbonsäure.
Reduktion: 2-Hydroxy-6,7-dimethoxychinolin.
Substitution: 2-Amino-6,7-dimethoxychinolin.
Wissenschaftliche Forschungsanwendungen
(2-Chlor-6,7-dimethoxychinolin-3-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Es dient als Sonde zur Untersuchung der biologischen Aktivität von Chinolin-Verbindungen.
Medizin: Chinolin-Derivate, einschließlich dieser Verbindung, werden auf ihre potentiellen therapeutischen Eigenschaften wie Antikrebs-, antimalariale und antimikrobielle Aktivität untersucht.
Wirkmechanismus
Der Wirkmechanismus von (2-Chlor-6,7-dimethoxychinolin-3-yl)methanol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Chlor- und Methoxygruppen am Chinolinring erhöhen seine Bindungsaffinität zu bestimmten Enzymen und Rezeptoren. Diese Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zur Störung zellulärer Prozesse und zur Auslösung biologischer Effekte wie antimikrobieller und Antikrebsaktivität führt .
Wirkmechanismus
The mechanism of action of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and exhibiting biological effects such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-6,7-dimethoxychinolin: Fehlt die Methanolgruppe in der 3-Position.
2-Chlor-3-methoxychinolin: Fehlt die Methoxygruppe in der 7-Position.
6,7-Dimethoxychinolin-3-methanol: Fehlt die Chlorgruppe in der 2-Position.
Einzigartigkeit
(2-Chlor-6,7-dimethoxychinolin-3-yl)methanol ist durch das Vorhandensein sowohl von Chlor- als auch von Methoxygruppen einzigartig, was zu seiner besonderen chemischen Reaktivität und biologischen Aktivität beiträgt. Die Kombination dieser funktionellen Gruppen erhöht sein Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und seine Anwendung in der pharmazeutischen Chemie .
Eigenschaften
CAS-Nummer |
92172-84-4 |
|---|---|
Molekularformel |
C12H12ClNO3 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
(2-chloro-6,7-dimethoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C12H12ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-5,15H,6H2,1-2H3 |
InChI-Schlüssel |
KPLNNZOIYZHLFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)










![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

